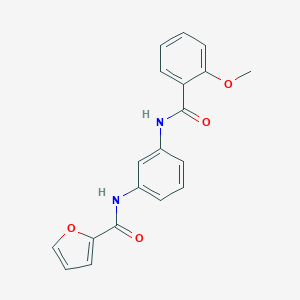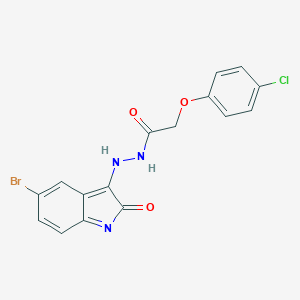![molecular formula C20H15N3O3 B246310 Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)
Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester, also known as 4-(N-pyridylcarbamoyl) benzhydrazide (PCB), is a compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and materials science. PCB is a derivative of benzhydrazide, a class of compounds that has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of PCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, PCB has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and downregulating anti-apoptotic proteins. PCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in tumor invasion and metastasis. In bacteria and fungi, PCB is believed to disrupt the cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
PCB has been shown to have a range of biochemical and physiological effects. In cancer cells, PCB has been shown to inhibit cell proliferation and induce apoptosis. PCB has also been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce tumor growth in animal models. In bacteria and fungi, PCB has been shown to inhibit growth and induce cell death. PCB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
PCB has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available in large quantities. PCB is also stable under a range of conditions and can be stored for long periods of time without degradation. However, PCB has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. PCB is also relatively toxic, with a half-maximal inhibitory concentration (IC50) in the micromolar range.
Orientations Futures
There are several future directions for the study of PCB. In medicinal chemistry, PCB derivatives could be synthesized and tested for improved antitumor and antimicrobial activity. The use of PCB as a building block for the synthesis of novel organic materials could also be explored further. In addition, the mechanism of action of PCB could be further elucidated, and its potential use as a therapeutic agent for various diseases could be investigated. Finally, the development of new methods for the synthesis of PCB and its derivatives could be explored to improve yields and reduce costs.
Méthodes De Synthèse
The synthesis of PCB involves the condensation of Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester(aminomethyl)benzoic acid with pyridine-3-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Figure 1). The resulting product is then esterified with phenyl chloroformate to yield PCB.
Applications De Recherche Scientifique
PCB has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, PCB has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. PCB has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. In materials science, PCB has been investigated for its potential use as a building block for the synthesis of novel organic materials, such as metal-organic frameworks (MOFs).
Propriétés
Formule moléculaire |
C20H15N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-7-4-12-21-14-17)23-22-13-15-8-10-18(11-9-15)26-20(25)16-5-2-1-3-6-16/h1-14H,(H,23,24)/b22-13+ |
Clé InChI |
WHIOEHMATHMRLX-LPYMAVHISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)



